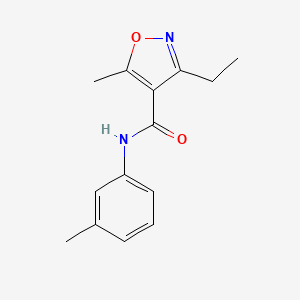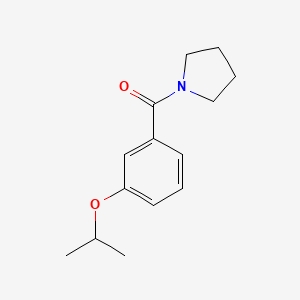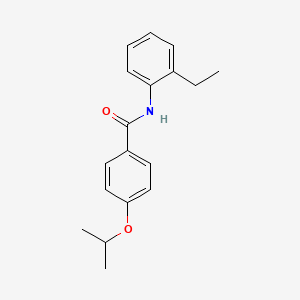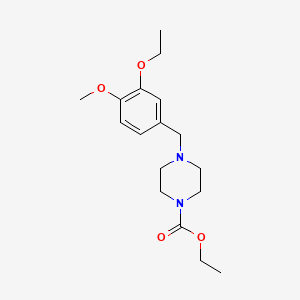![molecular formula C14H10FN3O3S B5883044 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitrobenzamide derivatives, which have been studied for their potential therapeutic applications. FN-1501 has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields. In
作用機序
The mechanism of action of FN-1501 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. FN-1501 has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and histone deacetylases, which play important roles in cancer progression and immune regulation. FN-1501 has also been reported to modulate the expression of various genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
FN-1501 has been shown to exhibit several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, FN-1501 has been reported to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, FN-1501 has been shown to regulate cytokine production, inhibit T cell activation, and modulate the function of dendritic cells. In the brain, FN-1501 has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
実験室実験の利点と制限
FN-1501 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and is relatively inexpensive compared to other compounds with similar biological activity. However, there are also some limitations to using FN-1501 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. Additionally, its effects may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
将来の方向性
There are several future directions for research on FN-1501. One area of interest is the development of more potent derivatives of FN-1501 that exhibit greater biological activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of FN-1501, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of FN-1501 in animal models and clinical trials, which could pave the way for its development as a therapeutic agent.
合成法
FN-1501 can be synthesized through a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline, followed by the reaction of the resulting product with potassium thiocyanate. The final product is obtained through the reaction of the intermediate product with 4-nitrobenzoyl chloride. The synthesis of FN-1501 has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
科学的研究の応用
FN-1501 has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, FN-1501 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to enhance the antitumor activity of chemotherapy drugs. In immunology, FN-1501 has been reported to modulate the immune response by regulating the production of cytokines and inhibiting the activation of T cells. In neuroscience, FN-1501 has been shown to improve cognitive function and protect against neurodegenerative diseases.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-6-2-3-7-11(10)16-14(22)17-13(19)9-5-1-4-8-12(9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJHDIAUJTOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)

